

Physical and chemical properties of Azaperone-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Azaperone-d4

Cat. No.: B569141

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An In-depth Technical Guide to the Physical and Chemical Properties of **Azaperone-d4**

Introduction

Azaperone-d4 is the deuterated form of Azaperone, a pyridinylpiperazine and butyrophenone neuroleptic drug.[1][2] Azaperone is primarily used in veterinary medicine as a tranquilizer, particularly for pigs, due to its sedative and antiemetic effects.[1][3] It functions mainly as a dopamine receptor antagonist, crossing the blood-brain barrier to act on both D1 and D2 receptors.[4] The incorporation of deuterium atoms (d4) in the 4-fluorophenyl group makes **Azaperone-d4** a valuable tool in research and drug development, often used as an internal standard for quantitative analysis of Azaperone and its metabolites.[2] This guide provides a comprehensive overview of the physical and chemical properties of **Azaperone-d4**, detailed experimental protocols, and relevant biological pathways.

Physical and Chemical Properties

The physical and chemical properties of **Azaperone-d4** are summarized in the table below. For comparative purposes, the properties of the non-deuterated Azaperone are also provided.

Table 1: Physical and Chemical Properties of **Azaperone-d4**

Property	Value	Reference
IUPAC Name	4-(4-pyridin-2-ylpiperazin-1-yl)-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)butan-1-one	[5]
Synonyms	1-(4-Fluorophenyl-d4)-4-(4-(2-pyridinyl)-1-piperazin-yl)-1-butanone, 4'-Fluoro-4-[4-(2-pyridyl)-1-piperazinyl]butyrophenone-d4, R-1929-d4	[6]
CAS Number	1173021-72-1	[5][6]
Molecular Formula	C ₁₉ H ₁₈ D ₄ FN ₃ O	[6]
Molecular Weight	331.42 g/mol	[6]
Exact Mass	331.19979748 Da	[5]
Appearance	Neat	
Solubility	Insoluble in water.[7] Soluble in DMSO (65 mg/mL) and Ethanol (34 mg/mL).[7]	

Table 2: Physical and Chemical Properties of Azaperone

Property	Value	Reference
CAS Number	1649-18-9	[4][7]
Molecular Formula	C ₁₉ H ₂₂ FN ₃ O	[7]
Molecular Weight	327.4 g/mol	[7]
Solubility	Insoluble in water. Soluble in DMSO (65 mg/mL) and Ethanol (34 mg/mL).	[7]

Experimental Protocols

Synthesis of Azaperone

The synthesis of Azaperone involves a two-step process, which can be adapted for the synthesis of **Azaperone-d4** by using a deuterated starting material.

- Alkylation of 2-chloropyridine: 2-chloropyridine is alkylated with piperazine to produce 1-(pyridin-2-yl)piperazine.^[1]
- Attachment of the sidechain: The resulting 1-(pyridin-2-yl)piperazine is reacted with 4-chloro-4'-fluorobutyrophenone to yield Azaperone.^[1] For **Azaperone-d4**, 4-chloro-4'-fluoro-d4-butyrophenone would be used in this step.

Analysis of Azaperone and Azaperol in Tissue Samples

Several methods have been developed for the detection and quantification of Azaperone and its primary metabolite, Azaperol, in animal tissues.

1. High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection^[8]

- Sample Preparation:
 - Homogenize meat tissue in acetonitrile (1:4 tissue weight to solvent volume ratio).
 - Centrifuge the homogenate.
 - Evaporate the supernatant in a lyophilizer.
 - Dissolve the residue in 20 µL of ethanol.
 - Add 15 µL of perchloric acid for deproteinization.
- Chromatographic Conditions:
 - Column: C18 column (e.g., Gemini 5 µm, 4.6 mm x 150 mm).^[9]
 - Mobile Phase: A mixture of 0.05 mol/L phosphate buffer (pH 3.00) and acetonitrile.^[8] An alternative is acetonitrile:water (55:45) with 2.46 g/L anhydrous sodium acetate, with the

pH adjusted to 6.5 with acetic acid.[9]

- Flow Rate: 1.2 mL/min.[9]
- Detection: UV detection at 245 nm.[8]
- Retention Times: Approximately 4.95 min for Azaperone and 7.5 min for Azaperol under specific conditions.[9]

2. Gas Chromatography/Mass Spectrometry (GC/MS)[10]

- Sample Preparation:
 - Grind swine liver tissue with dry ice.
 - Extract the drug with acetonitrile.
 - Add sodium chloride buffer to the extract.
 - Perform solid-phase extraction (SPE) using a cartridge designed for acidic and neutral drug residues.
 - Wash the cartridge with methanol and condition with sodium phosphate buffer.
 - Elute Azaperone and Azaperol with 2% ammonium hydroxide in ethyl acetate.
 - Evaporate the extracts to dryness under a stream of nitrogen.
 - Reconstitute the residue in ethyl acetate.
- GC/MS Conditions:
 - Analytical Column: DB-1.[10]
 - Ionization: Electron Ionization (EI).[10]
 - Detection Mode: Selected-Ion Monitoring (SIM) of the parent ion, base peak ion, and one diagnostic fragment ion for both compounds.[10]

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

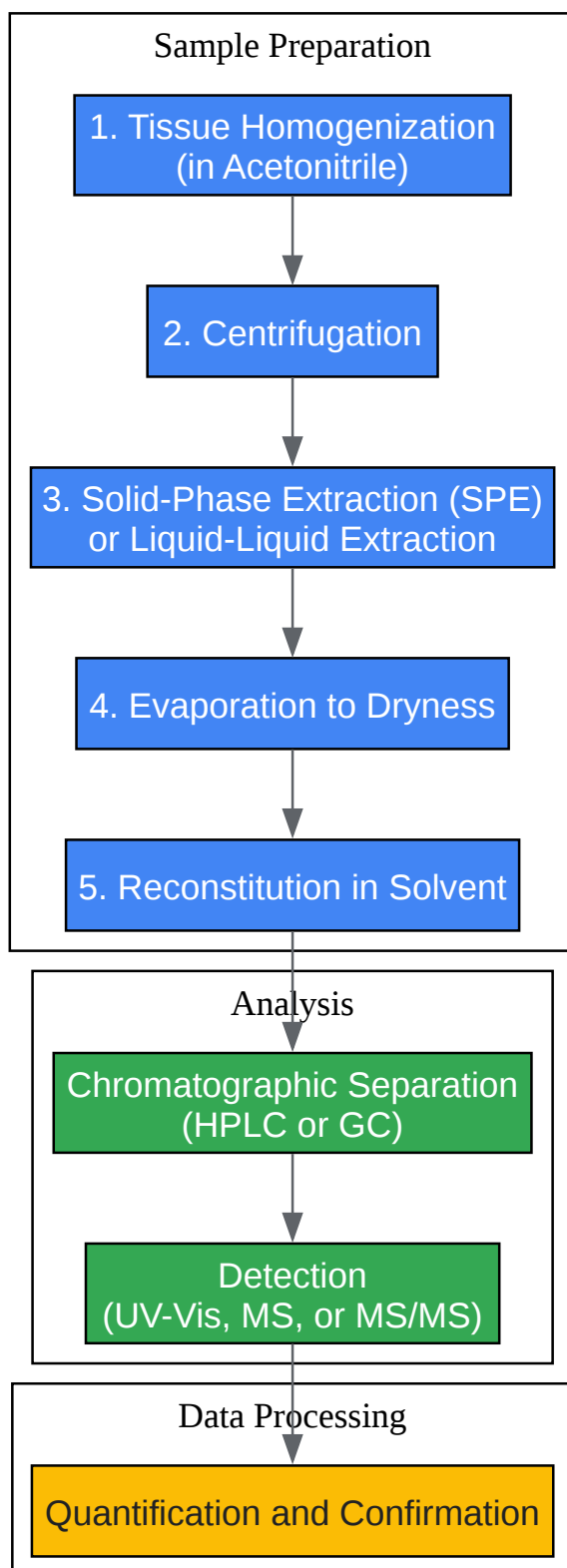
Azaperone-d4 is often used as an internal standard for the determination of Azaperone and Azaperol in animal muscles by LC-MS/MS. While specific protocol details are not extensively provided in the search results, this technique is noted for its high sensitivity and confirmatory capabilities at trace levels.[\[11\]](#)

Mechanism of Action and Metabolism

Azaperone is a neuroleptic agent that primarily acts as a central and peripheral dopamine receptor blocker.[\[12\]](#) This antagonism of dopamine receptors, particularly D1 and D2, in the brain leads to its sedative and anti-aggressive effects.[\[4\]](#)[\[13\]](#) It also exhibits some antihistaminic and anticholinergic properties.[\[2\]](#)

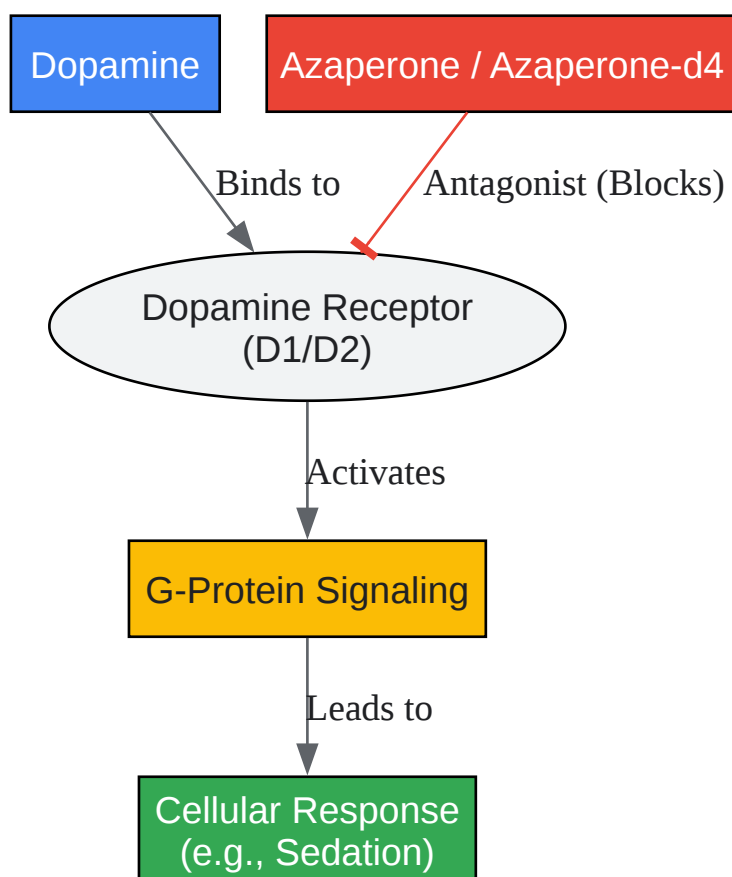
In vivo, Azaperone is rapidly metabolized, with its main metabolite being Azaperol, which is formed by the reduction of the butanone group.[\[9\]](#)[\[12\]](#) Azaperol also possesses pharmacological activity, although it is less potent than the parent compound.[\[9\]](#)

Visualizations



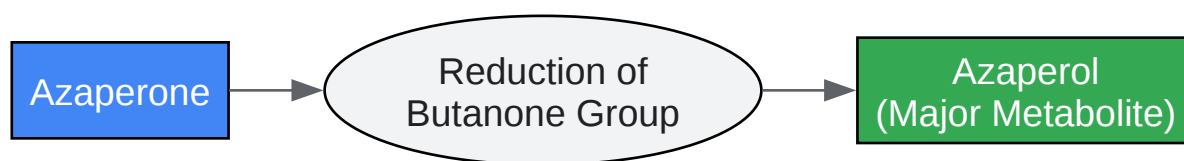
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Caption: Experimental workflow for the analysis of Azaperone in tissues.



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Caption: Azaperone's mechanism as a dopamine receptor antagonist.



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Caption: Metabolic conversion of Azaperone to Azaperol.

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- To cite this document: BenchChem. [Physical and chemical properties of Azaperone-d4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b569141#physical-and-chemical-properties-of-azaperone-d4]

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